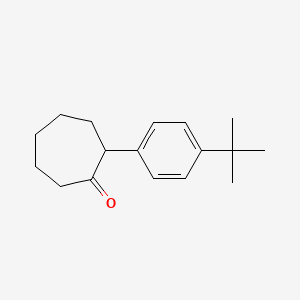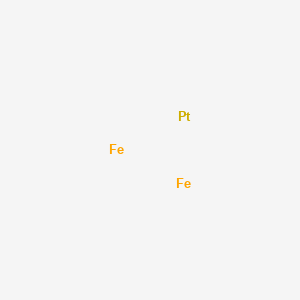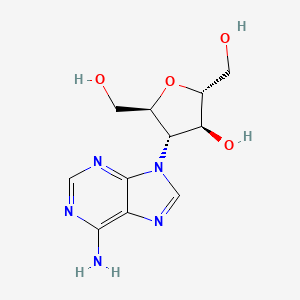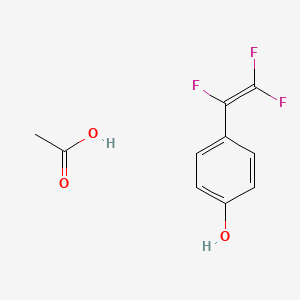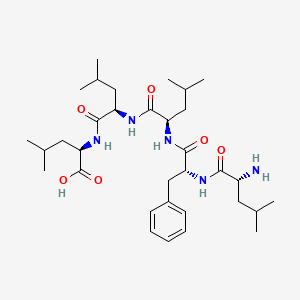
D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine is a synthetic peptide composed of five amino acids: leucine and phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques.
化学反应分析
Types of Reactions
D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
科学研究应用
D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzyme assays, particularly those involving proteases and peptidases.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
DL-Leucyl-DL-phenylalanine: A dipeptide used as a substrate in enzyme assays.
Difelikefalin: A peptide with analgesic properties, acting as a kappa-opioid receptor agonist.
D-Phenylalanyl-D-phenylalanylglycyl-D-leucyl-D-methioninamide: Another synthetic peptide with potential therapeutic applications.
Uniqueness
D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which may confer distinct structural and functional properties compared to other peptides.
属性
CAS 编号 |
190775-15-6 |
|---|---|
分子式 |
C33H55N5O6 |
分子量 |
617.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H55N5O6/c1-19(2)14-24(34)29(39)35-27(18-23-12-10-9-11-13-23)32(42)37-25(15-20(3)4)30(40)36-26(16-21(5)6)31(41)38-28(33(43)44)17-22(7)8/h9-13,19-22,24-28H,14-18,34H2,1-8H3,(H,35,39)(H,36,40)(H,37,42)(H,38,41)(H,43,44)/t24-,25-,26-,27-,28-/m1/s1 |
InChI 键 |
OELZFONFARLRAO-JQPIIJRMSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
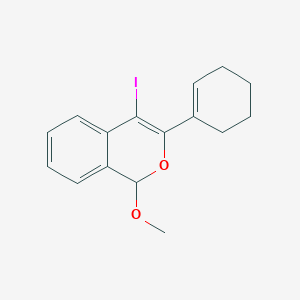
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
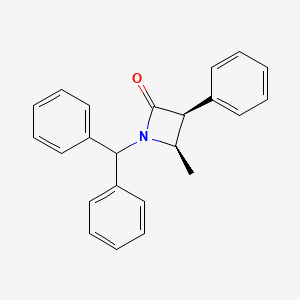
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
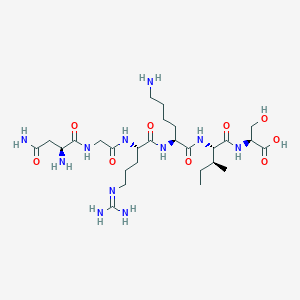
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
